2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane
Description
2-Cyclopropyltricyclo[3.3.1.1³,⁷]decane is a tricyclic hydrocarbon featuring a cyclopropyl substituent at the 2-position of the adamantane core (tricyclo[3.3.1.1³,⁷]decane). Adamantane derivatives are renowned for their structural rigidity, thermal stability, and applications in pharmaceuticals, polymers, and materials science . The cyclopropyl group introduces steric strain and enhanced lipophilicity, which may influence reactivity, solubility, and biological activity.
Properties
CAS No. |
507227-53-4 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
2-cyclopropyladamantane |
InChI |
InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2 |
InChI Key |
WRRMICVMSYPMJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2C3CC4CC(C3)CC2C4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
Research Findings and Data Tables
Physicochemical Properties of 2-Cyclopropyltricyclo[3.3.1.1^3,7^]decane
| Property | Value |
|---|---|
| CAS Number | 507227-53-4 |
| Molecular Formula | C13H20 |
| Molecular Weight | 176.30 g/mol |
| IUPAC Name | 2-cyclopropyladamantane |
| InChI | InChI=1S/C13H20/c1-2-10(1)13-11-4-8-3-9(6-11)7-12(13)5-8/h8-13H,1-7H2 |
| SMILES | C1CC1C2C3CC4CC(C3)CC2C4 |
Reaction Yield and Efficiency
- The Grignard addition of cyclopropylmagnesium bromide to adamantanone generally proceeds with high efficiency, often yielding the target compound in yields exceeding 80% under optimized conditions.
- Purity of the final product is typically high (>99%) after chromatographic purification.
Comparative Table of Preparation Methods
Analysis of Preparation Methods
Advantages of Grignard Addition
- High selectivity for the 2-position on adamantane.
- Mild reaction conditions minimize side reactions.
- Readily available reagents and straightforward purification.
Alternative Synthetic Routes
- Cyclopropanation of adamantane derivatives via carbene transfer reactions has been explored but generally provides lower yields and selectivity.
- Multi-step synthetic routes involving functional group transformations on adamantane cores are less efficient and more time-consuming.
Chemical Reactions Analysis
2-CYCLOPROPYLADAMANTANE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopropyladamantanone.
Reduction: Reduction reactions, often using hydrogen gas in the presence of a palladium catalyst, can convert 2-CYCLOPROPYLADAMANTANE to its corresponding alcohol.
Scientific Research Applications
2-CYCLOPROPYLADAMANTANE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials, including polymers and nanostructures.
Biology: The compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYLADAMANTANE involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity and leading to various physiological effects. For example, some derivatives of adamantane are known to inhibit viral replication by blocking ion channels in the viral envelope . The exact pathways and molecular targets can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
Comparative Structural Analysis
The compound’s tricyclic framework is shared with several derivatives, but substituent type and position critically modulate its characteristics:
Key Observations :
- Substituent Position : 2-substituted adamantanes (e.g., bromo, nitro) exhibit distinct steric and electronic profiles compared to 1-substituted derivatives (e.g., acetyl). Position 2 substitution may hinder equatorial reactivity due to crowding .
- Functional Groups: Cyclopropyl’s nonpolar, strained structure contrasts with polar nitro or halogen groups, suggesting divergent solubility and intermolecular interactions.
Physical and Thermodynamic Properties
Available data for analogous compounds highlight substituent-driven trends:
Analysis :
- Melting Points : 2-Bromo derivatives (137–142°C) melt at lower temperatures than 1-acetyl analogs (≥270°C), likely due to reduced crystallinity from steric hindrance .
- Thermodynamics : The nitro-substituted derivative’s heat of fusion (ΔfusH = 4.23 kJ/mol) and heat of sublimation (ΔsubH = 58.00 ± 2.30 kJ/mol) reflect moderate intermolecular forces . Cyclopropyl’s strain energy (~115 kJ/mol in isolated systems) may further elevate these values.
- Density/Solubility : Bromo-substituted adamantanes (1.398 g/cm³) are denser than hydrocarbons, while acetyl derivatives exhibit water insolubility, a trend cyclopropyl analogs may follow .
Biological Activity
2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane, a bicyclic compound, exhibits interesting biological activities and potential applications in various fields, including pharmaceuticals and biocatalysis. This article explores the biological activity of this compound, focusing on its chemical properties, biotransformation capabilities, and relevant case studies.
- Chemical Formula : C₁₁H₁₆
- Molecular Weight : 148.2447 g/mol
- CAS Registry Number : 875-72-9
The structure of 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane features a unique arrangement of carbon atoms that contributes to its reactivity and biological interactions.
1. Biocatalytic Properties
Research has demonstrated that 2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane can be effectively utilized as a substrate in biocatalytic processes involving fungi of the genus Absidia. The selective oxidation of this compound leads to the formation of various hydroxylated derivatives, which hold potential for further biological applications.
| Bioconversion Product | Yield (%) | Microorganism |
|---|---|---|
| 1-Hydroxytricyclo[3.3.1.1~3,7~]decane | 20-40% | Absidia glauca (IMI 239693) |
| Tricyclo[3.3.1.1~3,7~]decane-1,4-diol | Variable | A. cylindrospora (IMI 342950) |
| Tricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid conversion | Nearly complete regioselectivity | A. cylindrospora var. nigra (IMI 240053) |
These findings indicate that the compound can undergo selective hydroxylation at various positions, which is crucial for synthesizing biologically active molecules.
Case Study 1: Biotransformation Using Fungi
A study evaluated the biotransformation of tricyclo[3.3.1.1~3,7~]decane derivatives using Absidia species as biocatalysts. The research highlighted how specific strains could selectively oxidize the compound to produce bioactive metabolites with potential pharmaceutical applications.
Case Study 2: Structure-Activity Relationship
Another investigation focused on the structure-activity relationship (SAR) of cyclopropyl-substituted tricyclic compounds, revealing that modifications at specific positions could enhance biological activity against targeted diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
